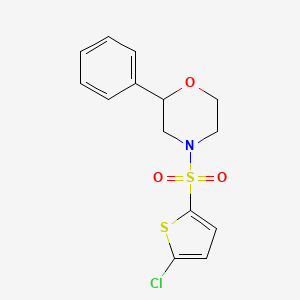
(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is a complex organic compound characterized by its thiazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolidinone Core: The initial step involves the cyclization of a thiourea derivative with a haloketone to form the thiazolidinone ring.
Acylation: The thiazolidinone intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide group.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the thiazolidinone ring with a 4-chlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine
In medicinal research, it is explored for its anti-inflammatory and anticancer activities. The compound’s ability to inhibit certain enzymes or pathways makes it a candidate for drug development.
Industry
Industrially, it could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core and are known for their antidiabetic properties.
Phenylacetamides: Compounds with similar acetamide groups but different core structures.
Uniqueness
(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamide is unique due to its combination of a thiazolidinone core with a phenylacetamide group, which may confer distinct biological activities not seen in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
特性
IUPAC Name |
2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4S/c20-12-6-8-14(9-7-12)21-16(24)10-15-18(26)23(19(27)28-15)11-17(25)22-13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)(H,22,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZMHOXFOJNQKZ-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)
![(Z)-methyl 2-((2,6-difluorobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2984632.png)


![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)


![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/new.no-structure.jpg)
